1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine
Overview
Description
1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymeric Compound Modification
1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine and related compounds have been used in the functional modification of polymers. For instance, Aly & El-Mohdy (2015) demonstrated that radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including thiazole derivatives, showed increased swelling and thermal stability. These polymers also exhibited promising antibacterial and antifungal activities, suggesting their potential in medical applications (Aly & El-Mohdy, 2015).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of compounds containing the thiazole moiety. For example, Abdelhamid et al. (2010) and Shankerrao et al. (2017) synthesized various thiazole derivatives and reported promising antimicrobial properties against different bacteria and fungi (Abdelhamid et al., 2010); (Shankerrao et al., 2017).
Anticancer Potential
The thiazole structure has been incorporated into various compounds for potential anticancer applications. For example, Yakantham et al. (2019) synthesized thiazol-4-amine derivatives and evaluated their efficacy against different cancer cell lines, showing good to moderate activity (Yakantham et al., 2019).
Corrosion Inhibition
Thiazole derivatives, including those similar to this compound, have been studied for their corrosion inhibition capabilities. Kaya et al. (2016) conducted density functional theory (DFT) calculations and molecular dynamics simulations on thiazole derivatives, demonstrating their potential in inhibiting corrosion of iron (Kaya et al., 2016).
Properties
IUPAC Name |
1-phenyl-3-(1,3-thiazol-4-yl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c13-11(7-12-8-15-9-14-12)6-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDUHASSXSJQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CSC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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